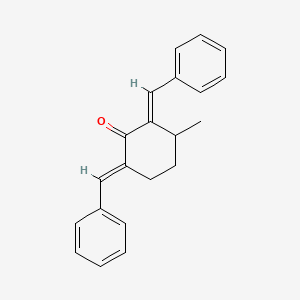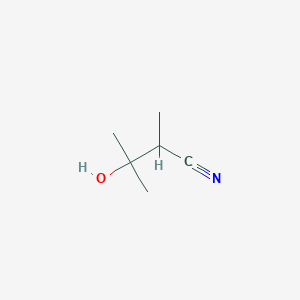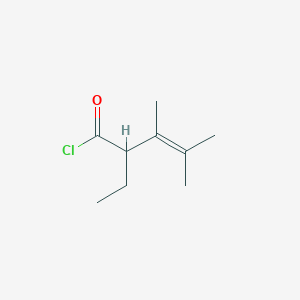
3-Hexyl-1-phenyldecane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-1-phenyldecane-1,4-dione: is an organic compound with the molecular formula C22H34O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes a hexyl chain and a phenyl group attached to a decane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1-phenyldecane-1,4-dione typically involves the reaction of 1-phenyl-1,4-decanedione with hexylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hexyl-1-phenyldecane-1,4-dione can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Hexyl-1-phenyldecane-1,4-dione is used as a building block in organic synthesis. It is utilized in the preparation of complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving diketones. It is also used in the development of new biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 3-Hexyl-1-phenyldecane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The diketone groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s activity. The hexyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Phenyl-1,4-decanedione: Similar structure but lacks the hexyl group.
3-Hexyl-1,4-decanedione: Similar structure but lacks the phenyl group.
1-Phenyl-1,4-hexanedione: Shorter carbon chain compared to 3-Hexyl-1-phenyldecane-1,4-dione.
Uniqueness: this compound is unique due to the presence of both a hexyl chain and a phenyl group, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
51916-49-5 |
|---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-hexyl-1-phenyldecane-1,4-dione |
InChI |
InChI=1S/C22H34O2/c1-3-5-7-10-16-20(21(23)17-13-8-6-4-2)18-22(24)19-14-11-9-12-15-19/h9,11-12,14-15,20H,3-8,10,13,16-18H2,1-2H3 |
InChI Key |
USZSLIGLSAYRKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)C1=CC=CC=C1)C(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


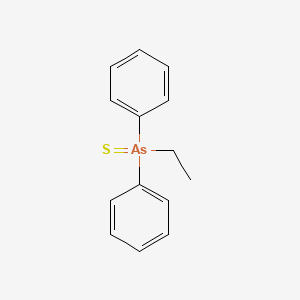
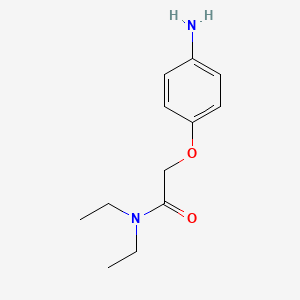
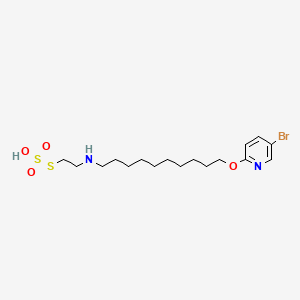
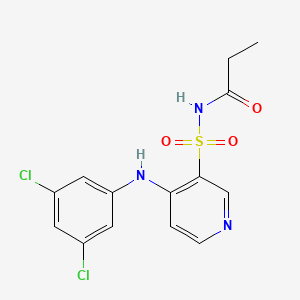
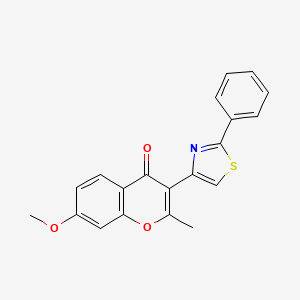
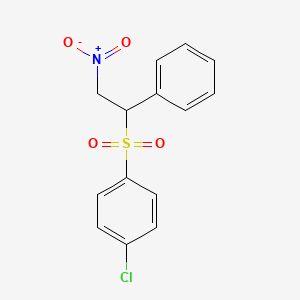
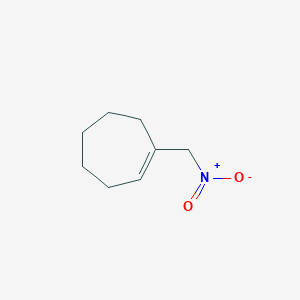
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
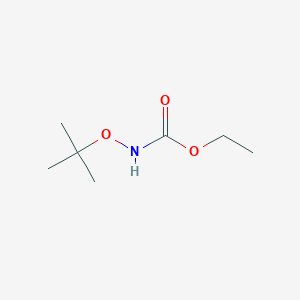
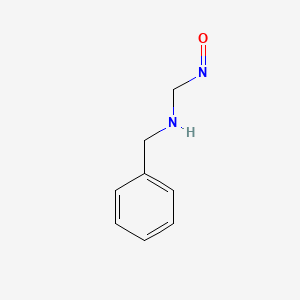
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
